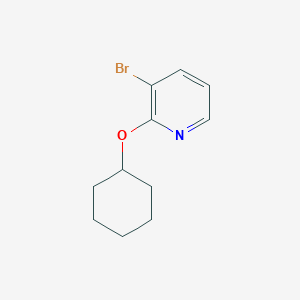

3-Bromo-2-(cyclohexyloxy)pyridine

Description

3-Bromo-2-(cyclohexyloxy)pyridine (CAS: 52200-50-7) is a pyridine derivative with a bromine atom at position 3 and a cyclohexyloxy group at position 2. Its molecular formula is C₁₁H₁₄BrNO (MW: 256.14 g/mol), and its structure is characterized by the SMILES notation BrC1=CC=CN=C1OC1CCCCC1 . This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in cross-coupling reactions like Suzuki-Miyaura couplings to access complex heterocycles . It is commercially available with a purity of 95% .

Propriétés

IUPAC Name |

3-bromo-2-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLXXXWDNUYXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclohexyloxy)pyridine typically involves the bromination of 2-(cyclohexyloxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production methods for 3-Bromo-2-(cyclohexyloxy)pyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-(cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

3-Bromo-2-(cyclohexyloxy)pyridine has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-(cyclohexyloxy)pyridine depends on the specific reactions it undergoes. In coupling reactions, for example, the bromine atom is replaced by a new substituent through a palladium-catalyzed process. The compound’s effects are mediated by its interactions with molecular targets such as enzymes or receptors, depending on its application .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Cycloalkyloxy Substituents

- 3-Bromo-2-(cyclopentyloxy)pyridine: This analog replaces the cyclohexyl group with a smaller cyclopentyl ring (MW: 242.11 g/mol). NMR data confirms its structural integrity .

- 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-2-(p-tolyl)pyridine (26) :

This compound features a highly substituted cyclohexyl group and a p-tolyl group. Synthesized via coupling (77% yield, >10:1 selectivity), its bulky substituent likely improves regioselectivity .

Aromatic and Alkoxy Substituents

- No yield data is provided, but its synthesis is documented .

- 3-Bromo-2-(methoxymethyl)pyridine (S9-2) :

Replacing cyclohexyloxy with a methoxymethyl group (MW: 202.06 g/mol) simplifies the structure. Synthesized in 75% yield via NaH/CH₃I methylation, it demonstrates the versatility of ether-linked substituents .

Halogen and Functional Group Modifications

Additional Halogen Atoms

- 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine (YF-3152) :

Fluorine at position 2 adds electron-withdrawing effects (MW: 274.13 g/mol). This modification may influence reactivity in nucleophilic substitutions . - 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: With bromines at positions 2 and 6, this compound (CAS: 1065484-65-2) enables sequential cross-coupling reactions, though synthesis challenges are noted .

Trifluoromethoxy and Difluoromethoxy Groups

- 3-Bromo-2-(trifluoromethoxy)pyridine and 3-Bromo-2-(difluoromethoxy)pyridine : These analogs (cited in RAS inhibitor synthesis) feature electron-withdrawing substituents, enhancing stability and directing metal-catalyzed reactions .

Activité Biologique

3-Bromo-2-(cyclohexyloxy)pyridine is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclohexyloxy group attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN

- Molecular Weight : 251.15 g/mol

- CAS Number : 52200-50-7

The presence of the bromine atom enhances the compound's reactivity, while the cyclohexyloxy group contributes to its steric properties, influencing its interactions with biological targets.

Antimicrobial Activity

Research has indicated that 3-Bromo-2-(cyclohexyloxy)pyridine exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested. This suggests that the compound may serve as a potential lead in the development of new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that 3-Bromo-2-(cyclohexyloxy)pyridine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound was tested at various concentrations, revealing a dose-dependent decrease in cytokine levels, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of 3-Bromo-2-(cyclohexyloxy)pyridine has been explored in several cancer cell lines. A notable study involved testing its effects on human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis and significantly inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The proposed mechanism of action involves the inhibition of key signaling pathways related to cell survival and proliferation. Specifically, it appears to modulate the PI3K/Akt pathway, leading to increased apoptosis in cancer cells. Additionally, the bromine atom may play a role in enhancing binding affinity to target proteins involved in these pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 3-Bromo-2-(cyclohexyloxy)pyridine was assessed against multi-drug resistant strains of bacteria. The results confirmed that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis evaluated the anti-inflammatory effects of this compound. Patients receiving treatment with 3-Bromo-2-(cyclohexyloxy)pyridine exhibited reduced swelling and pain scores compared to the placebo group over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.